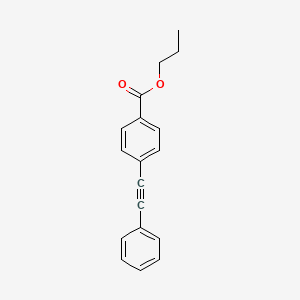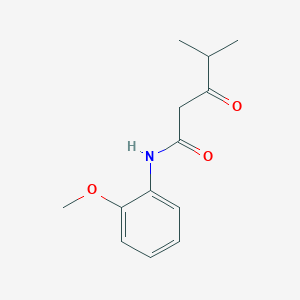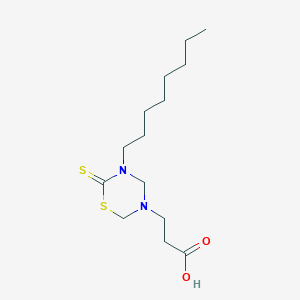
2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- is a complex organic compound belonging to the thiadiazine family Thiadiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thioamide with a hydrazine derivative, followed by cyclization to form the thiadiazine ring. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific pathways. The exact mechanism may involve binding to active sites, inhibition of enzyme activity, or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- include other thiadiazine derivatives, such as:
- 2H-1,3,5-Thiadiazine-3(4H)-carboxylic acid
- 2H-1,3,5-Thiadiazine-3(4H)-acetic acid
- 2H-1,3,5-Thiadiazine-3(4H)-butanoic acid
Uniqueness
The uniqueness of 2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- lies in its specific structure, which includes an octyl group and a thioxo group. These structural features may impart unique chemical properties and biological activities, distinguishing it from other thiadiazine derivatives.
Eigenschaften
CAS-Nummer |
662167-04-6 |
|---|---|
Molekularformel |
C14H26N2O2S2 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
3-(5-octyl-6-sulfanylidene-1,3,5-thiadiazinan-3-yl)propanoic acid |
InChI |
InChI=1S/C14H26N2O2S2/c1-2-3-4-5-6-7-9-16-11-15(10-8-13(17)18)12-20-14(16)19/h2-12H2,1H3,(H,17,18) |
InChI-Schlüssel |
XLCZYXCFZQOXAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1CN(CSC1=S)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


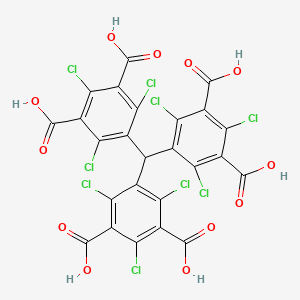
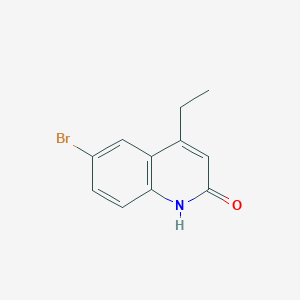
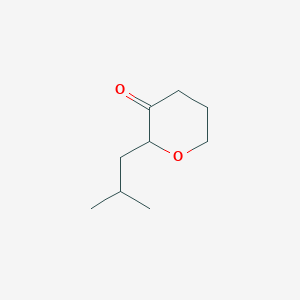


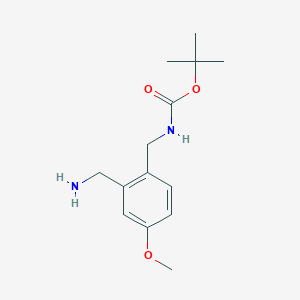

![2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]-](/img/structure/B12543379.png)
![N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide](/img/structure/B12543382.png)
![Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12543384.png)
![2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B12543385.png)

